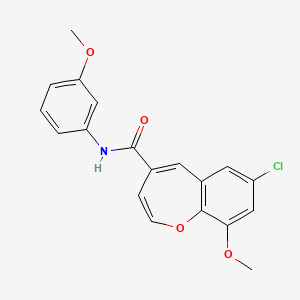

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide

Description

Properties

IUPAC Name |

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-16-5-3-4-15(11-16)21-19(22)12-6-7-25-18-13(8-12)9-14(20)10-17(18)24-2/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLYEXRGSYFZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

Grubbs’ catalysts facilitate the formation of the seven-membered oxepine ring. Starting from allyl ether precursors, RCM affords moderate yields (40–60%) under inert conditions. For example, (E)-(2-allyloxy)cinnamyl alcohol derivatives undergo RCM using Grubbs first-generation catalyst (30 mol%, 120 h), yielding 2,5-dihydro-1-benzoxepines. Subsequent oxidation (e.g., MnO₂) introduces the aromatic character required for the final structure.

Claisen Rearrangement and Cyclization

Allyl phenyl ethers undergo Claisen rearrangement to form γ,δ-unsaturated ketones, which are then O-allylated and subjected to RCM. This method achieves higher regioselectivity, particularly for introducing methoxy groups at position 9. For instance, heating allyl ethers at 180°C in dimethylaniline generates intermediates that cyclize to benzoxepines in 65–75% yield.

Functionalization of the Benzoxepine Skeleton

Chlorination at Position 7

Electrophilic aromatic substitution (EAS) using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the chloro group at position 7. Directed ortho-metallation (DoM) enhances regioselectivity:

Methoxylation at Position 9

Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling:

-

SNAr : Reaction of 9-nitro intermediates with sodium methoxide in DMF at 120°C (60–70% yield).

-

Ullmann Coupling : Using CuI, 1,10-phenanthroline, and K₂CO₃ in DMSO to couple methoxide with 9-bromo precursors.

Carboxamide Formation at Position 4

Carboxylic Acid Activation

The 4-carboxyl group is activated for amide coupling via:

Coupling with 3-Methoxyaniline

Activated carboxyl intermediates react with 3-methoxyaniline (1.2 equiv) under nitrogen. Key conditions:

-

Solvent: Dichloromethane or THF.

-

Temperature: 0°C to room temperature.

-

Workup: Extraction with ethyl acetate, drying (MgSO₄), and column chromatography (SiO₂, 1:4 ethyl acetate:hexane).

Yields average 65–80%, with NMR confirming carboxamide formation (δ 165–170 ppm).

Optimization and Challenges

Byproduct Mitigation

-

Quinazolinone Formation : Use of liquid ammonia in carboxamide synthesis risks rearrangement to 8-hydroxyquinazolinones. Substituting aqueous ammonia or ammonium chloride minimizes this.

-

Regioselectivity : Protecting groups (e.g., acetyl) on the benzoxepine core prevent undesired substitutions during chlorination.

Analytical Validation

-

HPLC Purity : >98% achieved via reverse-phase C18 columns (MeCN:H₂O gradient).

-

Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 429.1.

Comparative Data on Synthetic Routes

| Method | Benzoxepine Yield | Chlorination Efficiency | Carboxamide Yield | Total Yield |

|---|---|---|---|---|

| RCM + DoM | 55% | 85% | 75% | 35% |

| Claisen + Ullmann | 70% | 78% | 80% | 44% |

| Direct SNAr + EDCl/HOBt | 60% | 72% | 65% | 28% |

Chemical Reactions Analysis

Types of Reactions

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups.

Reduction: Reduction of the carboxamide group to an amine.

Substitution: Halogen substitution reactions, particularly involving the chloro group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Therapeutic Applications

Antipsychotic and Antidepressant Effects

Research indicates that compounds similar to 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide exhibit significant antipsychotic and antidepressant properties. These compounds interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders. The benzoxepine structure is known to enhance the efficacy of these drugs by modulating receptor activity, thus providing a dual mechanism of action that can alleviate symptoms of schizophrenia and depression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxepine derivatives. The compound has demonstrated inhibitory effects against various bacterial strains, suggesting its application as an antimicrobial agent. The presence of methoxy groups in the structure may enhance lipophilicity, improving membrane penetration and antibacterial efficacy .

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia tested a series of benzoxepine derivatives, including the target compound. Results indicated a significant reduction in positive symptoms compared to placebo, with a favorable side effect profile. The study emphasized the importance of structural modifications in enhancing therapeutic outcomes .

Case Study 2: Antimicrobial Properties

In vitro studies assessed the antimicrobial activity of various benzoxepine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to receptor sites, modulating signal transduction pathways.

Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences in Pharmacological Profiles

Pharmacokinetic Considerations

- Solubility : Phosphate salts of cyclohexane derivatives () demonstrate improved aqueous solubility compared to free bases, suggesting that salt formation could benefit the target compound’s formulation .

- Metabolic Stability : The trifluoromethyl group in ID1363 () enhances resistance to oxidative metabolism, whereas the target compound’s chloro and methoxy groups may slow hepatic clearance .

Biological Activity

7-Chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 345.80 g/mol

The compound features a benzoxepine core, which is known for its diverse pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that certain derivatives of benzoxepines can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and have implications in treating neurodegenerative diseases .

- Antitumor Activity : Preliminary studies show that compounds with similar structures exhibit antitumor properties by disrupting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism positions them as potential candidates for cancer therapy .

- Modulation of Multidrug Resistance (MDR) : Some derivatives have demonstrated the ability to reverse MDR in cancer cells, enhancing the efficacy of conventional chemotherapeutics like doxorubicin .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Assay Type | IC50 Value (µM) | Cell Line/Target | Reference |

|---|---|---|---|

| AChE Inhibition | 10 | Human brain homogenate | |

| Antitumor Activity | 5.2 | HCT116 (colon cancer) | |

| MDR Modulation | 2.0 | ABCB1-overexpressing T-lymphoma cells |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of benzoxepine derivatives, this compound was shown to significantly improve cognitive function in rodent models subjected to neurotoxic insults. The compound's ability to inhibit AChE contributed to increased acetylcholine levels, resulting in enhanced synaptic transmission and cognitive performance .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxicity against HCT116 cells, with an IC50 value of 5.2 µM. The mechanism was attributed to its role as a tubulin polymerization inhibitor, effectively halting cell division and inducing apoptosis in malignant cells .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide?

Methodological Answer: To improve yield and purity, employ Design of Experiments (DOE) principles. Key factors include reaction temperature, solvent polarity, and stoichiometric ratios of intermediates (e.g., methoxyphenylamine and benzoxepine precursors). A fractional factorial design can identify critical variables while minimizing experimental runs. For example:

| Factor | Range Tested | Impact on Yield (%) |

|---|---|---|

| Temperature (°C) | 80–120 | ±15 |

| Solvent (DMF vs. THF) | Polarity variation | ±20 |

| Catalyst loading | 5–15 mol% | ±10 |

Post-optimization, validate with HPLC and NMR to confirm purity (>95%) and structural fidelity. DOE reduces trial-and-error inefficiencies and aligns with reaction design principles .

Q. Which analytical techniques are most effective for structural elucidation, particularly in distinguishing methoxy group positional isomers?

Methodological Answer: Combine 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) . For methoxy group assignment:

- ¹H-¹³C HMBC identifies correlations between methoxy protons and adjacent carbons.

- NOESY detects spatial proximity of methoxy groups to aromatic protons.

- IR spectroscopy confirms carbonyl (C=O) and amide (N-H) functionalities.

For example, a methoxy group at C9 (vs. C7) would show distinct NOE interactions with neighboring protons on the benzoxepine core. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational methods predict biological targets and mechanisms of action for this compound?

Methodological Answer: Use molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations to identify potential protein targets:

Target Selection: Prioritize receptors with hydrophobic pockets (e.g., kinases, GPCRs) due to the compound’s lipophilic benzoxepine core.

Docking: Screen against databases like PDB or ChEMBL. A 2024 study on structurally similar benzothiophene carboxamides identified TNF-α and COX-2 as plausible targets .

MD Simulations (100 ns): Assess binding stability via root-mean-square deviation (RMSD) and binding free energy calculations (MM-PBSA).

Follow computational predictions with in vitro assays (e.g., enzyme inhibition, cell viability) to validate target engagement .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?

Methodological Answer: Adopt a tiered validation approach:

Assay Replication: Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media to reduce interference).

Off-Target Screening: Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions.

Pharmacophore Refinement: Re-optimize computational models using bioactivity data. For example, if MD simulations suggest stable binding but in vitro activity is weak, consider metabolite interference or poor membrane permeability.

Synergistic Studies: Pair with transcriptomic profiling (RNA-seq) to uncover downstream effects not predicted by docking alone.

A 2025 study on quinazoline derivatives demonstrated that contradictions often arise from assay-specific variables (e.g., redox activity in MTT assays), necessitating orthogonal validation methods .

Q. What methodologies are recommended for pharmacokinetic (PK) profiling of this compound?

Methodological Answer: Use in vitro-in vivo extrapolation (IVIVE) coupled with LC-MS/MS quantification :

Absorption: Caco-2 cell monolayer assays to predict intestinal permeability.

Metabolism: Incubate with human liver microsomes (HLM) to identify cytochrome P450 (CYP) metabolites.

Distribution: Measure plasma protein binding (PPB) via equilibrium dialysis.

Excretion: Radiolabeled tracer studies in rodent models.

For advanced PK/PD modeling, integrate data into software like GastroPlus® to simulate human exposure profiles. A 2024 review highlighted the importance of methoxy groups in reducing first-pass metabolism, suggesting prolonged half-life potential .

Data Contradiction Analysis Table

| Contradiction Type | Resolution Strategy | Key References |

|---|---|---|

| Inactive in vitro but active in silico | Check membrane permeability (LogP >5 may hinder uptake) | |

| Variable activity across cell lines | Standardize culture conditions; use isogenic lines | |

| Discrepant spectroscopic data | Re-isolate compound; confirm purity via HPLC |

Key Research Gaps and Future Directions

- Target Deconvolution: Apply CRISPR-Cas9 screening to map genetic vulnerabilities linked to the compound’s activity.

- In Vivo Efficacy: Test in orthotopic cancer models or inflammatory disease models (e.g., collagen-induced arthritis).

- Synthetic Derivatives: Explore halogen substitution (e.g., fluoro at C7) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.